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In-Depth Pharmacological Profile of (S)-Veliflapon (BAY X 1005): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Veliflapon, also known as BAY X 1005, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, **(S)-Veliflapon** effectively blocks the biosynthesis of leukotrienes, critical lipid mediators in inflammatory pathways. This technical guide provides a comprehensive overview of the pharmacological profile of **(S)-Veliflapon**, summarizing its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and clinical data. Detailed experimental methodologies for key assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

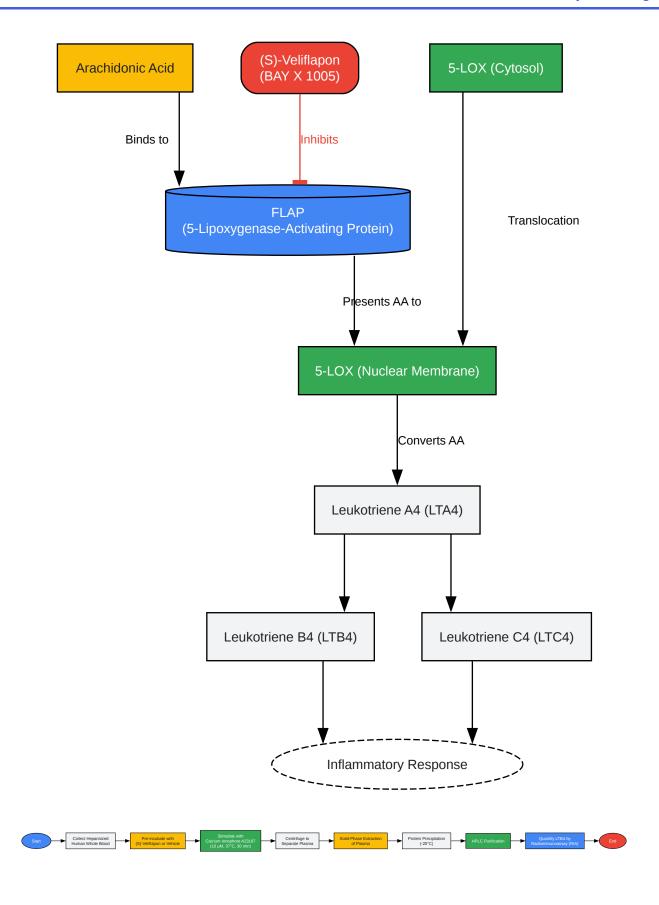
Leukotrienes are pro-inflammatory eicosanoids derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is initiated by the translocation of 5-LOX to the nuclear membrane, a process facilitated by the 5-lipoxygenase-activating protein (FLAP). **(S)-Veliflapon** (BAY X 1005) is a selective inhibitor of FLAP, representing a targeted therapeutic approach to modulate leukotriene-mediated inflammation.[1][2]



Mechanism of Action

(S)-Veliflapon exerts its pharmacological effect by binding to FLAP, an 18-kDa integral membrane protein.[1] This binding event inhibits the normal function of FLAP, which is to facilitate the transfer of arachidonic acid to 5-lipoxygenase (5-LOX). Consequently, **(S)-Veliflapon** prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical step for the initiation of leukotriene biosynthesis.[1] This mechanism effectively shuts down the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).





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References

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